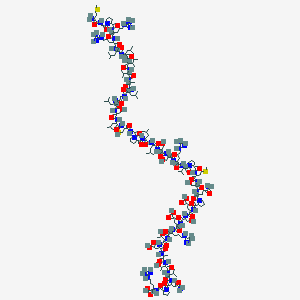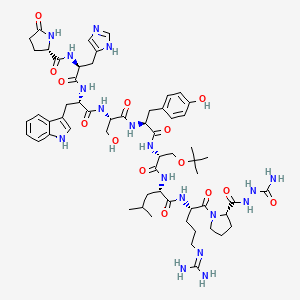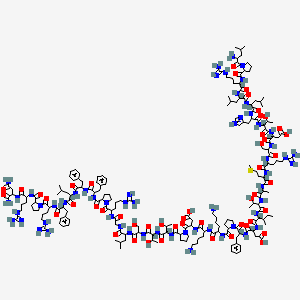
5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been detailed in various studies. For instance, Srivastava et al. (1975) described a method for synthesizing similar compounds through a process involving the conversion of AICA ribonucleoside, followed by several steps including hydrogenation, dehydration, and acetylation (Srivastava et al., 1975). Additionally, Dias et al. (2002) reported on the efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates, highlighting the versatility of this chemical class (Dias et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been analyzed in various studies. For example, Briant et al. (1995) conducted an X-ray crystal and molecular structure analysis of a related compound, providing insights into the planarity of the imidazole ring and the puckering of the furanose ring (Briant et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of compounds in the same class as 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile have been studied extensively. For example, Pochet and D'ari (1990) described the synthesis and enzymatic polymerization of a related compound, showcasing the chemical reactivity of these molecules (Pochet & D'ari, 1990).
Scientific Research Applications
AMPK Activation and Independent Effects
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely recognized for its pharmacological modulation of AMPK activity, a critical enzyme in cellular energy homeostasis. Initial research predominantly utilized AICAr to elucidate the physiological and pathological roles of AMPK, especially in metabolism and cancer development. Recent studies, however, highlight the necessity of cautious interpretation due to AICAr's AMPK-independent effects, which significantly impact metabolism, hypoxia, exercise, nucleotide synthesis, and cancer pathways (Visnjic et al., 2021).
Biological and Pharmacological Activities
Research on imidazole derivatives, including compounds structurally related to AICAr, has provided insights into antitumor activities. These compounds exhibit a broad spectrum of biological properties, making them valuable in the search for new antitumor drugs and in the synthesis of compounds with varied biological activities (Iradyan et al., 2009). Similarly, the exploration of hydantoin derivatives and their biological significance in medicinal chemistry has underscored the importance of such scaffolds in drug discovery, further emphasizing the diverse applications of nitrogen-containing heterocycles like AICAr in therapeutic and agrochemical applications (Shaikh et al., 2023).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWYLFGHOSANL-RGCMKSIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)


![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)








